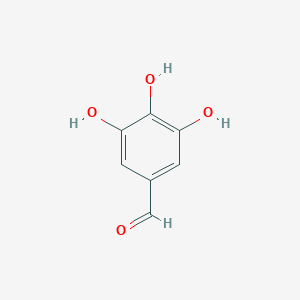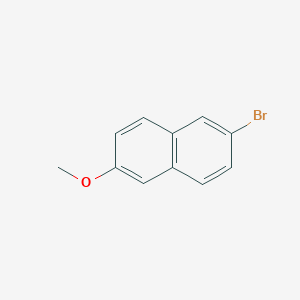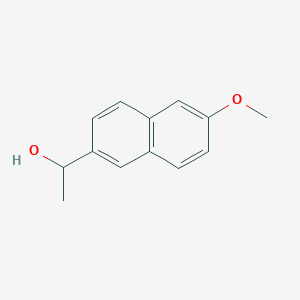![molecular formula C14H14ClN B028324 2-[3-(3-Chlorophenyl)propyl]pyridine CAS No. 101200-53-7](/img/structure/B28324.png)
2-[3-(3-Chlorophenyl)propyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-Chlorophenyl)propyl]pyridine, also known as Clonidine, is a medication primarily used to treat high blood pressure and attention deficit hyperactivity disorder (ADHD). It is a potent alpha-2 adrenergic receptor agonist that acts centrally to reduce sympathetic outflow and lower blood pressure. Clonidine has also been investigated for its potential therapeutic benefits in a variety of other conditions, including anxiety disorders, opioid withdrawal, and neuropathic pain.
Mécanisme D'action
2-[3-(3-Chlorophenyl)propyl]pyridine acts centrally to reduce sympathetic outflow, leading to a decrease in heart rate and blood pressure. It binds to alpha-2 adrenergic receptors in the brain and inhibits the release of norepinephrine, a neurotransmitter that plays a key role in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure and heart rate, 2-[3-(3-Chlorophenyl)propyl]pyridine has been shown to have a variety of other biochemical and physiological effects. It has been shown to increase levels of growth hormone, decrease levels of cortisol, and modulate the release of other neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(3-Chlorophenyl)propyl]pyridine has several advantages for use in laboratory experiments, including its well-established safety profile and ease of administration. However, it may have limitations in terms of specificity and selectivity, as it can bind to other receptors in addition to alpha-2 adrenergic receptors.
Orientations Futures
There are several potential future directions for research on 2-[3-(3-Chlorophenyl)propyl]pyridine. One area of interest is its potential use in the treatment of anxiety disorders, as it has been shown to have anxiolytic effects in preclinical studies. Another area of interest is its potential use in the treatment of opioid withdrawal, as it has been shown to reduce symptoms such as craving and anxiety. Additionally, further research is needed to better understand the mechanisms underlying 2-[3-(3-Chlorophenyl)propyl]pyridine's effects on neurotransmitter release and to identify potential new therapeutic targets.
Méthodes De Synthèse
2-[3-(3-Chlorophenyl)propyl]pyridine can be synthesized using a variety of methods, including condensation of 2-chloro-3-formylpyridine with 3-chloropropionitrile, or reaction of 2-chloro-3-formylpyridine with 3-chloropropylamine. Other methods involve the use of palladium-catalyzed cross-coupling reactions or microwave-assisted synthesis.
Applications De Recherche Scientifique
2-[3-(3-Chlorophenyl)propyl]pyridine has been extensively studied for its therapeutic effects in hypertension and ADHD. It has been shown to effectively reduce blood pressure in both adults and children, and is often used as a second-line treatment in patients who do not respond to other medications. In ADHD, 2-[3-(3-Chlorophenyl)propyl]pyridine is often used in combination with stimulant medications to improve symptoms such as hyperactivity, impulsivity, and inattention.
Propriétés
Numéro CAS |
101200-53-7 |
|---|---|
Nom du produit |
2-[3-(3-Chlorophenyl)propyl]pyridine |
Formule moléculaire |
C14H14ClN |
Poids moléculaire |
231.72 g/mol |
Nom IUPAC |
2-[3-(3-chlorophenyl)propyl]pyridine |
InChI |
InChI=1S/C14H14ClN/c15-13-7-3-5-12(11-13)6-4-9-14-8-1-2-10-16-14/h1-3,5,7-8,10-11H,4,6,9H2 |
Clé InChI |
WSYVPKXDXOEICV-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CCCC2=CC(=CC=C2)Cl |
SMILES canonique |
C1=CC=NC(=C1)CCCC2=CC(=CC=C2)Cl |
Autres numéros CAS |
101200-53-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





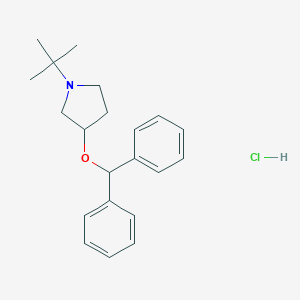
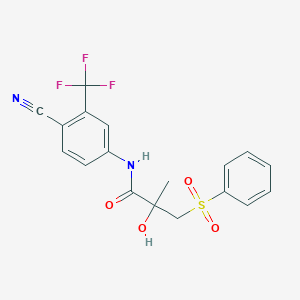
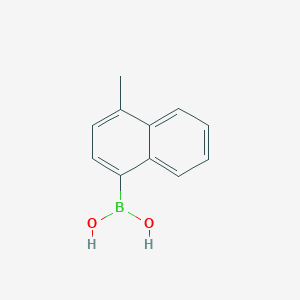
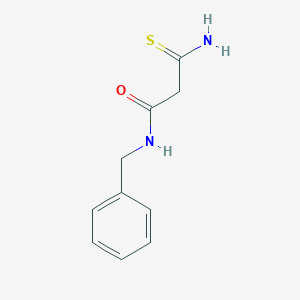
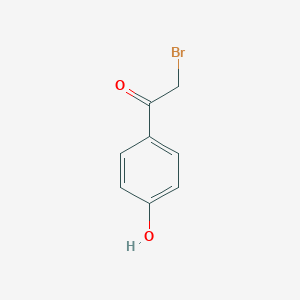
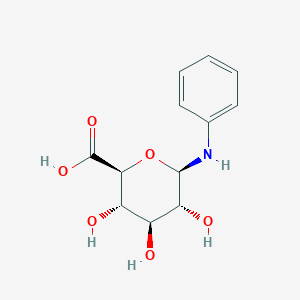
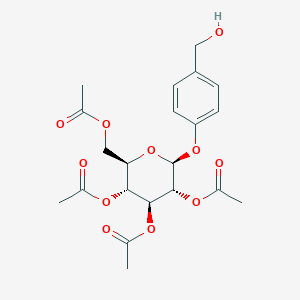
![3-[Acetyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B28271.png)
